molecular formula C9H5BrClNO2S2 B6611331 2-(3-bromophenyl)-1,3-thiazole-5-sulfonyl chloride CAS No. 2763779-11-7

2-(3-bromophenyl)-1,3-thiazole-5-sulfonyl chloride

Cat. No.: B6611331
CAS No.: 2763779-11-7
M. Wt: 338.6 g/mol
InChI Key: CVBKWQVEHIDAEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-bromophenyl)-1,3-thiazole-5-sulfonyl chloride is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group attached to the thiazole ring, along with a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-1,3-thiazole-5-sulfonyl chloride typically involves the reaction of 3-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)-1,3-thiazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and m-chloroperbenzoic acid are used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-1,3-thiazole-5-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or modulate receptor functions. The bromophenyl group may also contribute to the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-1,3-thiazole-5-sulfonyl chloride
  • 2-(3-chlorophenyl)-1,3-thiazole-5-sulfonyl chloride
  • 2-(3-bromophenyl)-1,3-thiazole-4-sulfonyl chloride

Uniqueness

2-(3-bromophenyl)-1,3-thiazole-5-sulfonyl chloride is unique due to the specific positioning of the bromophenyl group and the sulfonyl chloride functional group. This configuration can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

2-(3-bromophenyl)-1,3-thiazole-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO2S2/c10-7-3-1-2-6(4-7)9-12-5-8(15-9)16(11,13)14/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBKWQVEHIDAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC=C(S2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.